Cas no 90-60-8 (3,5-Dichlorosalicylaldehyde)

3,5-Dichlorosalicylaldehyde structure
3,5-Dichlorosalicylaldehyde structure
Product Name:3,5-Dichlorosalicylaldehyde
CAS No:90-60-8
MF:C7H4Cl2O2
MW:191.01146030426
MDL:MFCD00003320
CID:81757
PubChem ID:66660
Update Time:2024-10-26

3,5-Dichlorosalicylaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dichloro-2-hydroxybenzaldehyde
    • 3,5-dichlorosalicyde
    • 3,5-dichloro-2-hydroxy-benzaldehyde
    • Salicylaldehyde, 3,5-dichloro-
    • 3,5-Dichlorosalicylaldehyde
    • 3,5-DICHLORO SALICYLAL
    • NSC 96393
    • Benzaldehyde, 3,5-dichloro-2-hydroxy-
    • 2-Hydroxy-3,5-dichlorobenzaldehyde
    • FABVMBDCVAJXMB-UHFFFAOYSA-N
    • NSC96393
    • PubChem8246
    • Salicylaldehyde,5-dichloro-
    • 3,5-dichloro-salicylaldehyde
    • 3, 5-dichlorosalicylaldehyde
    • KSC490M0R
    • 3,5-Dichloro-2-hydroxybenzaldehyde (ACI)
    • Salicylaldehyde, 3,5-dichloro- (6CI, 7CI, 8CI)
    • 2,4-Dichloro-6-formylphenol
    • EINECS 202-005-5
    • D1170
    • STK038235
    • Z104501828
    • CHEMBL2063877
    • NCGC00341599-01
    • AB01332707-02
    • DTXSID2059011
    • 3,5-Dichloro-2-hydroxybenzaldehyde, distilled grade
    • CS-W015857
    • PS-3146
    • Benzaldehyde,5-dichloro-2-hydroxy-
    • SCHEMBL294059
    • SY036806
    • NSC-96393
    • 90-60-8
    • AE-646/31214010
    • US8614253, .3-50
    • DB-022044
    • EN300-21561
    • BDBM111019
    • DTXCID9048693
    • AKOS000121474
    • MFCD00003320
    • 3,5-Dichlorosalicylaldehyde, 99%
    • BBL027433
    • 3,5-di-chloro-2-hydroxybenzaldehyde
    • NS00039367
    • 3,5-Dichloro-2-hydroxybenzaldehyde; 2,4-Dichloro-6-formylphenol2-Hydroxy-3,5-dichlorobenzaldehyde
    • F2191-0158
    • AC-15253
    • 9K38C4J9W8
    • UNII-9K38C4J9W8
    • MDL: MFCD00003320
    • Inchi: 1S/C7H4Cl2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
    • InChI Key: FABVMBDCVAJXMB-UHFFFAOYSA-N
    • SMILES: O=CC1C(O)=C(Cl)C=C(Cl)C=1
    • BRN: 973391

Computed Properties

  • Exact Mass: 189.95900
  • Monoisotopic Mass: 189.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u7c7b\u767d\u8272\u7c89\u672b ","dst":"Off white powder"},{"src":"2.\u00a0\u00a0\u00a0\u00a0\u00a0\u00a0\u00a0\u00a0 \u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
  • Density: 1.547±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 95-97 °C (lit.)
  • Boiling Point: 236.7±35.0 ºC (760 Torr),
  • Flash Point: 96.9±25.9 ºC,
  • Refractive Index: 1.4590 (estimate)
  • Solubility: Almost insoluble (0.097 g/l) (25 º C),
  • Water Partition Coefficient: Insoluble in water. Solubility in methanol is almost transparent.
  • PSA: 37.30000
  • LogP: 2.51150
  • Sensitiveness: Air Sensitive

3,5-Dichlorosalicylaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R36/37/38

3,5-Dichlorosalicylaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3,5-Dichlorosalicylaldehyde Pricemore >>

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3,5-Dichlorosalicylaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
Reference
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; Pan, Xu; Dai, Zhenya; Zhu, Chengjian, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

Production Method 2

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2)
Reference
Oxidation of hydrazides of salicylic and substituted salicylic acids with active manganese dioxide
Haksar, C. N.; Malhotra, R. C.; Ramachandran, P. K., Indian Journal of Chemistry, 1979, (2), 191-3

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ;  6 h, 25 - 30 °C
Reference
Simple way to synthesize halogenated salicyladehydes
Li, Feng; Sun, Lian-jie; Gao, Wen-tao, Bohai Daxue Xuebao, 2012, 33(1), 32-36

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Tetrahydrofuran ;  15 min
1.2 4 h, reflux
Reference
Bayesian-optimization-assisted discovery of stereoselective aluminum complexes for ring-opening polymerization of racemic lactide
Wang, Xiaoqian ; Huang, Yang; Xie, Xiaoyu; Liu, Yan; Huo, Ziyu; et al, Nature Communications, 2023, 14(1),

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ,  Dichloromethane ;  rt; 12 h, 125 °C; 125 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Highly-selective synthesis of functionalized spirobenzofuranones and diketones
Chen, Yin-Jun; Xu, Hui-Bei; Liu, Hao; Dong, Lin, Organic Chemistry Frontiers, 2022, 9(17), 4633-4639

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium chloride ,  Sodium hypochlorite
Reference
Halogenation of benzene derivatives with electron-acceptor substituents under conditions generating electrophilic chlorine and bromine
Sadiqov, O. A., Kimya Problemlari, 2009, (4), 676-679

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Tempo ,  2978140-34-8 Solvents: Water ;  10 h, 40 °C
Reference
Selective aerobic oxidation of biomass model compound veratryl alcohol catalyzed by air-stable copper(II) complexes in water
Jana, Narayan Ch.; Behera, Sourav; Maharana, Suraj Kumar; Behera, Rakesh R.; Bagh, Bidraha, Catalysis Science & Technology, 2023, 13(18), 5422-5434

Production Method 8

Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Ethanol ;  5 h, reflux
Reference
Synthesis and fungicidal activities of 4-(tert-butyl)-5-benzyl-2-(benzylimino)thiazoles
Yang, Lin-tao; Qin, Zhi; Chen, Ping; Hu, Ai-xi, Yingyong Huaxue, 2010, 27(6), 664-668

Production Method 9

Reaction Conditions
1.1 Reagents: Hexamethylenetetramine Solvents: Acetic acid ;  3 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  30 min, reflux
Reference
Structural characterization of new Schiff bases of sulfamethoxazole and sulfathiazole, their antibacterial activity and docking computation with DHPS protein structure
Mondal, Sudipa; Mandal, Santi M.; Mondal, Tapan Kumar; Sinha, Chittaranjan, Spectrochimica Acta, 2015, 150, 268-279

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  20 h, rt → 115 °C; 115 °C → 60 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  60 °C → 130 °C; 1 h, 130 °C; cooled
1.3 Reagents: Sodium bicarbonate ;  pH 6 - 7
Reference
Synthesis characterization and cytotoxicity studies of platinum(II) complexes with reduced amino pyridine schiff base and its derivatives as ligands
Li, Li-Jun; Yan, Qin-Qin; Liu, Guo-Jun; Yuan, Zhen; Lv, Zhen-Hua; et al, Bioscience, 2017, 81(6), 1081-1089

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.75 h, 65 - 70 °C; 3 h, 20 - 25 °C
Reference
An improved procedure for the synthesis of substituted o-hydroxybenzaldehydes by modified operation in the Reimer-Tiemann reaction
Vibhute, Yeshwant B.; Lonkar, Subhash M.; Mokle, Shyam S.; Sayyed, Mudassar A., Chemistry: An Indian Journal, 2006, 3(6-7), 209-211

Production Method 12

Reaction Conditions
Reference
Formylation of phenols with electron-withdrawing groups in strong acids. Synthesis of substituted salicylaldehydes
Suzuki, Yuji; Takahashi, Hiroshi, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1751-3

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  80 °C
Reference
Phosphine-catalyzed sequential (2+3)/(2+4) annulation of γ-vinyl allenoates: access to the synthesis of chromeno[4,3-b]pyrroles
Li, Xiaohu; Huang, You, Chemical Communications (Cambridge, 2021, 57(77), 9934-9937

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 65 °C; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468)
Bouchmaa, Najat ; Ben Mrid, Reda; Boukharsa, Youness; Nhiri, Mohamed; Ait Mouse, Hassan; et al, Archiv der Pharmazie (Weinheim, 2018, 351(12),

3,5-Dichlorosalicylaldehyde Raw materials

3,5-Dichlorosalicylaldehyde Preparation Products

3,5-Dichlorosalicylaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:90-60-8)3,5-Dichlorosalicylaldehyde
Order Number:A843592
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):281.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:90-60-8)3,5-二氯水杨醛
Order Number:LE1883518
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
Price ($):discuss personally
Email:18501500038@163.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-60-8)3,5-Dichlorosalicylaldehyde
A843592
Purity:99%
Quantity:500g
Price ($):281.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-60-8)3,5-二氯水杨醛
LE1883518
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email